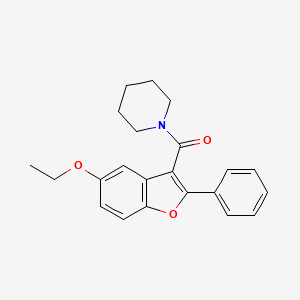

(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-25-17-11-12-19-18(15-17)20(22(24)23-13-7-4-8-14-23)21(26-19)16-9-5-3-6-10-16/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGHSCOYHUWFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.

Ethoxylation: Introduction of the ethoxy group at the 5-position of the benzofuran ring can be achieved using ethyl iodide and a base such as potassium carbonate.

Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone would depend on its specific biological activity. Generally, benzofuran derivatives interact with various molecular targets, including enzymes and receptors, to exert their effects. The piperidinyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzofuran: Lacks the ethoxy and piperidinyl groups, which may result in different biological activities.

5-Ethoxy-2-phenylbenzofuran: Similar structure but without the piperidinyl group.

(2-Phenylbenzofuran-3-yl)(piperidin-1-yl)methanone: Similar structure but without the ethoxy group.

Uniqueness

The presence of both the ethoxy and piperidinyl groups in (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone may confer unique properties, such as enhanced solubility, bioavailability, and specific biological activities compared to its analogs.

Biological Activity

(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (5-ethoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone. Its molecular formula is , with a molecular weight of 363.43 g/mol. The presence of both ethoxy and piperidinyl groups enhances its solubility and bioavailability, potentially influencing its biological activity.

The mechanism of action for (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The piperidinyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets effectively.

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. Research indicates that (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases. Although specific data for (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is not extensively documented, its structural characteristics align with those known to exhibit such activities.

Case Studies

Recent studies have focused on the synthesis and evaluation of benzofuran derivatives for their biological activities:

- Study on Antimicrobial Efficacy : A study evaluated several benzofuran derivatives, including (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone, against common pathogens. The results indicated promising antimicrobial activity comparable to established antibiotics.

- Evaluation of Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of a series of benzofuran derivatives in vitro. The findings suggested that these compounds could significantly reduce inflammation markers in cell cultures.

Q & A

Q. Advanced Research Focus

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains; antioxidant potential via DPPH radical scavenging .

- SAR strategies : Systematic substitution of the ethoxy group (e.g., replacing with hydroxyl or halogens) and piperidine modifications (e.g., N-methylation) to correlate structural changes with activity shifts .

- Computational docking : Molecular dynamics simulations to predict binding affinities with targets like bacterial enzymes or antioxidant receptors .

How should researchers address contradictions in reported activity data for structurally analogous compounds?

Advanced Research Focus

Discrepancies in biological data often arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO) and controls to ensure consistent bioavailability .

- Substituent effects : Compare analogs with identical substitution patterns (e.g., 5-ethoxy vs. 5-hydroxy derivatives) to isolate electronic/steric contributions .

- Assay variability : Validate results across multiple independent labs using harmonized protocols .

What computational approaches are suitable for predicting the metabolic stability and toxicity of this compound?

Q. Advanced Research Focus

- In silico ADMET prediction : Tools like SwissADME or ProTox-II model metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., hepatotoxicity) .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations .

- Reactive intermediate screening : Trapping studies with glutathione to assess covalent binding risks .

What strategies mitigate hazards during large-scale synthesis or handling of this compound?

Q. Basic Research Focus

- Safety protocols : Use fume hoods, PPE (nitrile gloves, safety goggles), and grounding to prevent electrostatic discharge .

- Waste management : Neutralize acidic/basic by-products before disposal; avoid aqueous release due to potential ecotoxicity .

- Stability testing : Monitor for decomposition under light, heat, or humidity using accelerated stability studies .

How can reaction mechanisms for key transformations (e.g., benzofuran ring formation) be experimentally validated?

Q. Advanced Research Focus

- Isotopic labeling : Incorporate ¹⁸O or deuterium into the ethoxy group to track bond cleavage/rearrangement during cyclization .

- Kinetic studies : Variable-temperature NMR to determine activation energy and propose intermediates .

- DFT calculations : Compare theoretical transition states with experimental data to validate mechanistic pathways .

What novel applications in medicinal chemistry or materials science are emerging for this compound?

Q. Advanced Research Focus

- Anticancer probes : Screen against kinase libraries (e.g., EGFR or BRAF mutants) using fluorescence polarization assays .

- Polymer precursors : Incorporate into conjugated polymers for optoelectronic devices, leveraging benzofuran’s π-conjugation .

- Neuroinflammation models : Assess COX-2/LOX inhibition for neurodegenerative disease applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.